Demethylluvangetin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

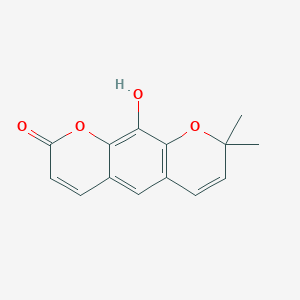

Demethylluvangetin is a natural product with the chemical formula C14H12O4 and a molecular weight of 244.24 g/mol . It is a yellow crystalline solid that is soluble in organic solvents such as alcohol, acetone, and ether, but almost insoluble in water . This compound is primarily used in research related to life sciences .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Demethylluvangetin can be synthesized from 3-chloro-3-methyl-1-butyne and 7,8-dihydroxycoumarin . The reaction involves the use of potassium carbonate and potassium iodide in water and acetone, followed by heating . The yield of this synthesis method is approximately 40% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes, provided the reaction conditions are optimized for larger batches.

Análisis De Reacciones Químicas

Types of Reactions: Demethylluvangetin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Aplicaciones Científicas De Investigación

Demethylluvangetin has a wide range of applications in scientific research, including:

Chemistry: It is used as a reference compound in various chemical analyses and studies.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Demethylluvangetin involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects through the modulation of enzyme activities and signaling pathways involved in inflammation and cell proliferation .

Comparación Con Compuestos Similares

Demethylluvangetin is structurally similar to several other compounds, including:

- Luvangetin (CAS# 483-92-1)

- Xanthoxyletin (CAS# 84-99-1)

- Xanthyletin (CAS# 553-19-5)

- 3’-Hydroxyxanthyletin (CAS# 165900-08-3)

- Decursinol (CAS# 23458-02-8)

- Decursin (CAS# 5928-25-6)

Uniqueness: What sets this compound apart from these similar compounds is its specific molecular structure, which confers unique biological activities and chemical properties . For instance, its antifungal and anti-inflammatory properties are areas of active research, distinguishing it from its analogs .

Actividad Biológica

Demethylluvangetin, a coumarin derivative isolated from the roots of Toddalia asiatica, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory and antifungal effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is classified under coumarins, which are known for their diverse biological activities. The compound has the following chemical characteristics:

- Chemical Formula : C₁₄H₁₄O₃

- Molecular Weight : 230.26 g/mol

- CAS Number : 64652-10-4

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. This suggests a mechanism that may be beneficial in treating neuroinflammatory conditions.

Table 1: Anti-inflammatory Effects of this compound

| Study | Methodology | Findings |

|---|---|---|

| In vitro | Inhibition of NO and PGE2 production in BV2 cells | |

| Animal model | Reduced gastric ulcers in pylorus-ligated rats |

2. Antifungal Activity

This compound has also been studied for its antifungal properties. Preliminary findings suggest that it may inhibit the growth of various fungal strains, making it a candidate for further development in antifungal therapies.

Table 2: Antifungal Activity

| Fungal Strain | Concentration Tested | Effect Observed |

|---|---|---|

| Candida albicans | 50 µg/mL | Growth inhibition |

| Aspergillus niger | 100 µg/mL | Moderate inhibition |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Gastric Ulcer Protection : In a study involving rats, this compound demonstrated protective effects against gastric ulcers induced by aspirin and cold restraint stress. The compound significantly reduced ulcer index scores compared to control groups, indicating its potential use in gastrointestinal protection.

- Neuroprotection : A recent investigation into neuroprotective effects revealed that this compound could attenuate neuroinflammation, suggesting its applicability in neurodegenerative diseases such as Alzheimer's.

The mechanisms underlying the biological activities of this compound involve modulation of inflammatory pathways and direct antifungal action. It is believed to inhibit key enzymes involved in the inflammatory response and disrupt fungal cell wall synthesis.

Propiedades

IUPAC Name |

10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-14(2)6-5-9-7-8-3-4-10(15)17-12(8)11(16)13(9)18-14/h3-7,16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOQSHYTDUMDRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.